Macrocarpal C

Descripción general

Descripción

Macrocarpal C is a naturally occurring compound found in the leaves of Eucalyptus speciesThis compound has garnered significant interest due to its potent antifungal and antibacterial properties .

Mecanismo De Acción

Target of Action

Macrocarpal C, a compound isolated from the fresh leaves of Eucalyptus globulus Labill , primarily targets the dermatophyte Trichophyton mentagrophytes . This fungus is known to cause tinea pedis, a common skin infection .

Mode of Action

This compound interacts with its target by increasing the permeability of the fungal membrane . This interaction leads to an increase in the production of intracellular reactive oxygen species (ROS) . Additionally, this compound induces apoptosis, a form of programmed cell death, as a consequence of DNA fragmentation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the disruption of the fungal membrane, leading to increased permeability . This disruption allows for the influx of ROS, which can damage various cellular components, including DNA . The resulting DNA fragmentation triggers the process of apoptosis .

Result of Action

The result of this compound’s action is the suppression of the growth of T. mentagrophytes . This suppression is associated with an increase in the permeability of the fungal membrane, an increase in the production of intracellular ROS, and the induction of apoptosis as a consequence of DNA fragmentation .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. It is known that this compound is extracted from the fresh leaves of Eucalyptus globulus Labill , suggesting that its natural environment may play a role in its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Macrocarpal C plays a significant role in biochemical reactions, particularly in its interaction with the dermatophyte Trichophyton mentagrophytes . The antifungal action of this compound is associated with increases in membrane permeability, intracellular reactive oxygen species (ROS), and DNA fragmentation . These interactions suggest that this compound may interact with enzymes and proteins involved in maintaining membrane integrity, ROS production, and DNA repair .

Cellular Effects

This compound has profound effects on various types of cells, particularly fungal cells. It increases the permeability of the fungal membrane, leading to the suppression of the growth of T. mentagrophytes . It also increases the production of intracellular ROS, which can lead to oxidative stress and damage within the cell . Furthermore, this compound induces DNA fragmentation, a hallmark of apoptosis, suggesting that it can influence cell death pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the fungal cell membrane, leading to increased permeability . This disruption of the membrane integrity could be due to this compound binding to specific biomolecules within the membrane. Additionally, the increase in ROS production suggests that this compound may interact with cellular components involved in redox homeostasis, potentially inhibiting antioxidant enzymes or promoting ROS-producing reactions . The induction of DNA fragmentation indicates that this compound may also interact with components of the DNA repair machinery, leading to apoptosis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the suppression in the growth of T. mentagrophytes following its treatment with this compound is associated with an increase in the permeability of the fungal membrane . This suggests that the effects of this compound may be time-dependent, with increased exposure leading to greater membrane disruption and cellular effects.

Metabolic Pathways

This compound is a sesquiterpenoid, suggesting that it is involved in the terpenoid backbone biosynthesis pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of Macrocarpal C involves a stereoselective coupling reaction. One of the key steps includes the reaction of a silyl dienol ether with a hexasubstituted benzene chromium tricarbonyl complex, which acts as an optically active benzyl cation equivalent . This method allows for the precise control of stereochemistry, which is crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from Eucalyptus leaves. The process includes removing essential oil constituents from the plant material, followed by extraction with water or an organic solvent aqueous solution. The residue is then further extracted with an organic solvent to obtain this compound in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Macrocarpal C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Macrocarpal C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.

Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including the treatment of fungal infections and bacterial diseases.

Industry: this compound is used in the development of natural preservatives and antimicrobial agents for various industrial applications.

Comparación Con Compuestos Similares

. Compared to its analogues, Macrocarpal C is unique due to its specific stereochemistry and potent biological activities. Other similar compounds include:

Macrocarpal A: Known for its antibacterial properties.

Macrocarpal B: Exhibits similar biological activities but with different potency and spectrum.

Grandinol: Another phloroglucinol derivative with notable biological activities.

This compound stands out due to its high efficacy in antifungal applications and its potential for therapeutic use.

Actividad Biológica

Macrocarpal C, a phloroglucinol derivative isolated from the leaves of Eucalyptus globulus, has garnered attention for its diverse biological activities, particularly its inhibitory effects on specific enzymes and its antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Overview:

this compound has been identified as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type-2 diabetes mellitus.

Research Findings:

- In a study evaluating the DPP-4 inhibitory activity of macrocarpals A, B, and C, this compound exhibited the highest inhibitory effect, achieving 90% inhibition at a concentration of 50 µM. In contrast, macrocarpals A and B showed only 30% inhibition at 500 µM .

- The inhibition curve for this compound was characterized by a steep increase in activity within a narrow concentration range, suggesting potential self-aggregation effects which may enhance its inhibitory capacity .

Table 1: DPP-4 Inhibition Data for Macrocarpals

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| Macrocarpal A | 500 | 30 |

| Macrocarpal B | 500 | 30 |

| This compound | 50 | 90 |

2. Antifungal Activity

Mechanism of Action:

this compound's antifungal properties have been demonstrated against various dermatophytes, including Trichophyton mentagrophytes and T. rubrum. Its mode of action involves multiple mechanisms:

- Increased Membrane Permeability: this compound enhances the permeability of fungal membranes, allowing for greater uptake of fluorescent dyes like SYTOX Green .

- Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to increased intracellular ROS levels, contributing to fungal cell damage .

- DNA Fragmentation: The compound induces apoptosis in fungal cells through DNA fragmentation, as evidenced by TUNEL assays .

Efficacy Data:

In vitro assays have shown that this compound is more effective than traditional antifungal agents such as terbinafine hydrochloride and nystatin at equivalent concentrations. The minimum inhibitory concentration (MIC) for T. mentagrophytes was determined using CLSI standards .

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Trichophyton mentagrophytes | X | Increased membrane permeability, ROS production |

| T. rubrum | Y | DNA fragmentation |

| Paecilomyces variotii | Z | Membrane disruption |

3. Antibacterial Activity

Macrocarpals A, B, and C have also shown significant antibacterial properties against periodontopathic bacteria such as Porphyromonas gingivalis. Studies indicate that these compounds inhibit bacterial growth and enzyme activity in a dose-dependent manner .

Research Insights:

- The antibacterial activity is attributed to the inhibition of specific proteinases in P. gingivalis, which are crucial for its virulence.

- Among the tested compounds, this compound was particularly effective against P. gingivalis, demonstrating potential as a preventive agent for periodontal disease .

Propiedades

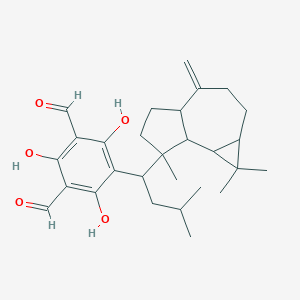

IUPAC Name |

2,4,6-trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-14(2)11-20(21-25(32)17(12-29)24(31)18(13-30)26(21)33)28(6)10-9-16-15(3)7-8-19-23(22(16)28)27(19,4)5/h12-14,16,19-20,22-23,31-33H,3,7-11H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWHEHWXBLPFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142628-53-3 | |

| Record name | Macrocarpal C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Macrocarpal C?

A1: this compound has been identified as a dipeptidyl peptidase 4 (DPP-4) inhibitor. DPP-4 inhibitors are used in the treatment of type 2 diabetes. [] this compound also exhibits antifungal activity, specifically against dermatophytes. [, , ]

Q2: How does this compound inhibit DPP-4?

A2: While the specific mechanism of action is not fully elucidated in the provided research, [] suggests that this compound might exert its inhibitory effect in an aggregated form.

Q3: Has the structure of this compound been confirmed through synthesis?

A3: Yes, the first stereoselective total synthesis of this compound was achieved, confirming its structure and clarifying its identity in relation to Macrocarpal G. [, , ] This synthesis utilized a novel coupling reaction involving a silyl dienol ether and an optically active hexasubstituted benzene chromium tricarbonyl complex. [, ]

Q4: Are there any known natural sources of this compound?

A4: this compound has been isolated from several Eucalyptus species, including Eucalyptus globulus. [, , , ]

Q5: What is the relationship between Macrocarpals A, B, and C?

A5: Macrocarpals A, B, and C are structurally related compounds found in Eucalyptus species. [] this compound can be semisynthesized from either Macrocarpal A or B through selective dehydration. []

Q6: Are there any commercial applications of this compound?

A6: this compound, along with Macrocarpals A and B, has been explored as an active ingredient in chewing gum formulations. [] This application aims to leverage the potential health benefits of these compounds.

Q7: Does this compound have antifungal properties?

A7: Yes, this compound has demonstrated antifungal activity against dermatophytes like Trichophyton mentagrophytes, Trichophyton rubrum, and Paecilomyces variotii. [] Studies suggest that its antifungal mode of action involves interactions with the fungal cell membrane. []

Q8: Is there research on the structure-activity relationship of this compound?

A8: While the provided abstracts do not delve into specific SAR studies, the semisynthesis of this compound and its analogs [] suggests that modifications to the macrocarpal structure are possible. Further research is needed to understand the impact of such modifications on activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.